Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Catalog No.
S751148
CAS No.
88738-78-7
M.F
C7H9F6O5P
M. Wt
318.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)p...

CAS Number

88738-78-7

Product Name

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate

Molecular Formula

C7H9F6O5P

Molecular Weight

318.11 g/mol

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N

SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

This compound is a colorless to yellow liquid [, ]. While its natural origin is not documented, it is synthesized in laboratories for use in various organic transformations []. Its significance lies in its ability to act as a versatile building block for the synthesis of complex molecules, particularly in the preparation of specific ring structures and olefin derivatives [, , ].


Molecular Structure Analysis

The key feature of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is its central phosphorus (P) atom bonded to two (O-CH2-CF3) groups, known as trifluoroethoxy groups, and a (CH3-COOCH2) group, where CH3 is a methyl group, COOCH2 is a methoxycarbonylmethyl moiety, and O is oxygen []. The presence of three fluorine atoms on each trifluoroethoxy group makes the molecule electron-withdrawing, influencing its reactivity [].


Chemical Reactions Analysis

A crucial reaction involving this compound is its role in the Still-Gennari olefination. This reaction transforms aldehyde derivatives into cis-olefinic esters []. Here's the balanced equation for this reaction using a generic aldehyde (RCHO):

RCHO + (CH3O)2P(OCH2CF3)2 + KHMDS → RCH=CHCOOCH3 + (HOCH2CF3)2 + KCl + Me3SiN (1)

where KHMDS is potassium bis(trimethylsilyl)amide, (CH3O)2P(OCH2CF3)2 is Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, R is any organic group, and Me3SiN is trimethylsilylamine, a byproduct.

Another application is in the synthesis of trans-hydrindanes and (R)-(+)-umbelactone []. However, specific reaction details for these applications are not readily available in publicly accessible scientific publications.


Physical And Chemical Properties Analysis

Data on the melting point, boiling point, and solubility of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is not readily available in scientific publications. However, suppliers mention it's a clear orange to dark brown liquid, suggesting good stability at room temperature [].

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate does not have a known biological function. Its mechanism of action lies in its ability to act as a phosphorylating agent in organic synthesis. During the Still-Gennari reaction (Equation 1), it activates the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the enolate formed from the methoxycarbonylmethyl group, ultimately leading to the formation of the cis-olefinic ester [].

Synthesis of Complex Molecules

  • Microtubule-Targeting Agents: This compound serves as a key building block in the synthesis of various anticancer drugs like (-)-dictyostatin, which targets and stabilizes microtubules, essential for cell division and growth [].
  • Discodermolide Analogues: Researchers have utilized Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate to synthesize fluorescently labeled discodermolide analogues, aiding in the study of its binding to tubulin, a key protein involved in cell structure and movement [].

C-C Bond Formation Reactions

  • Still-Gennari Olefination: This compound acts as a crucial reactant in the Still-Gennari olefination reaction, a technique for creating carbon-carbon double bonds (alkenes) from aldehydes. This reaction finds application in the synthesis of various complex organic molecules [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88738-78-7

Wikipedia

NSC 634137

Dates

Modify: 2023-08-15

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